molecular formula C17H14BrF3O4 B13716162 Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B13716162
M. Wt: 419.2 g/mol
InChI Key: YSTXUYULOHFULM-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoroethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate can be achieved through a multi-step process involving the following key steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Trifluoroethoxy Group Introduction: The trifluoroethoxy group can be introduced using 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoate core can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine and trifluoroethoxy groups can participate in halogen bonding and hydrogen bonding interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,2,2-trifluoroethoxy)benzoate
  • 2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid

Uniqueness

Methyl 4-(benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its hydrophobicity, while the bromine and trifluoroethoxy groups provide opportunities for specific interactions with molecular targets.

Properties

Molecular Formula

C17H14BrF3O4

Molecular Weight

419.2 g/mol

IUPAC Name

methyl 5-bromo-4-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C17H14BrF3O4/c1-23-16(22)12-7-13(18)15(8-14(12)25-10-17(19,20)21)24-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3

InChI Key

YSTXUYULOHFULM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OCC(F)(F)F)OCC2=CC=CC=C2)Br

Origin of Product

United States

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